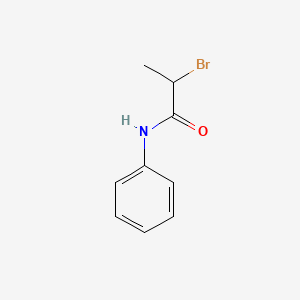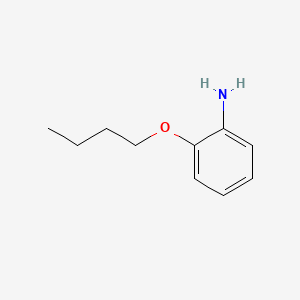
2-Butoxyaniline
概要
説明
2-Butoxyaniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55075. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Industrial Solvent and Skin Absorption
- Dermal Exposure and Metabolism : 2-Butoxyethanol is widely used as an industrial solvent, leading to potential human dermal exposure in the workplace. Research has investigated its skin absorption and metabolism, finding significant absorption through the skin and various routes of excretion including urine and breath. This understanding is crucial for assessing occupational hazards and safety measures (Lockley, Howes, & Williams, 2004).
Conducting Polymers
- Polyaniline Production : 2-Butoxyaniline is involved in the synthesis of polyaniline, a polymer with a wide range of applications including in alternative energy sources, optical information storage, and membranes. The oxidation polymerization process of aniline, of which this compound is a derivative, is a key area of study for understanding and improving these applications (Gospodinova & Terlemezyan, 1998).
Biocidal Properties
- 2-Butanone Peroxide as a Biocide : The monomer of 2-butanone peroxide, related to this compound, shows potential as a biocide in hospital environments. This study evaluated its biocidal activity against various microorganisms, demonstrating its effectiveness at low concentrations and suggesting its utility in controlling hospital infections (García-de-Lomas et al., 2008).
Antibacterial Activities
- Antituberculous Activity : Research has shown that derivatives of p-butoxyaniline, like this compound, have specific antituberculous activity. This leads to the exploration of new sulfone drugs that might have different mechanisms of action and potentially more effectiveness compared to traditional compounds (Tsutsumi, 1960).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Studies have explored the use of compounds related to this compound, like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, in inhibiting corrosion of mild steel in acidic environments. Such research is crucial for the development of more effective corrosion inhibitors in industrial applications (Moretti, Guidi, & Fabris, 2013).
Toxicology and Safety
- Toxicological Studies : Various studies have investigated the toxicological effects of this compound and its derivatives, which is essential for understanding its safety profile in industrial and medical applications. This includes research on acute renal and hepatic toxicity, as well as the development of animal models to study hemolytic anemia induced by such compounds (Valentovic et al., 1992; Chereshnev et al., 2014).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-Butoxyaniline are currently not well-defined in the literature. This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound may vary due to the presence of the butoxy group .
Mode of Action
As an aniline derivative, it may share some of the properties of aniline, which is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . The butoxy group in this compound could potentially alter these interactions, leading to different biological effects.
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress and enzyme inhibition
Pharmacokinetics
Based on its structural similarity to aniline, it can be hypothesized that this compound may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The butoxy group could potentially affect the bioavailability of the compound.
Result of Action
Aniline and its derivatives are known to cause oxidative stress and enzyme inhibition, which can lead to various cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
生化学分析
Biochemical Properties
2-Butoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to cellular damage or alterations in cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In hepatocytes, for instance, this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which can influence gene expression and cellular metabolism. Additionally, this compound has been found to affect cell proliferation and apoptosis, indicating its potential impact on cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to cellular proteins, resulting in enzyme inhibition or activation. Furthermore, this compound can induce changes in gene expression by activating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound in various experimental conditions is a critical factor influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. In rodent models, high doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent, with threshold levels beyond which adverse effects become pronounced. Additionally, chronic exposure to high doses of this compound can result in cumulative toxicity, highlighting the importance of dosage considerations in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound involves its oxidation to form hydroxylated metabolites, which can further undergo conjugation reactions such as glucuronidation and sulfation. These metabolic transformations are crucial for the detoxification and elimination of this compound from the body. The formation of reactive intermediates during metabolism can also contribute to its toxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes and accumulate in lipid-rich compartments due to its lipophilic nature. Additionally, it may interact with transport proteins such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biological activity. Studies have shown that this compound can localize to the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on cellular metabolism and energy production. The localization of this compound to these organelles is facilitated by specific targeting signals and post-translational modifications. The accumulation of this compound in the ER can lead to ER stress and the activation of the unfolded protein response (UPR), while its presence in mitochondria can disrupt mitochondrial function and induce apoptosis .
特性
IUPAC Name |
2-butoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTONKUCLPTRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196277 | |
| Record name | Aniline, o-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4469-81-2 | |
| Record name | 2-Butoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, o-butoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4469-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, o-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


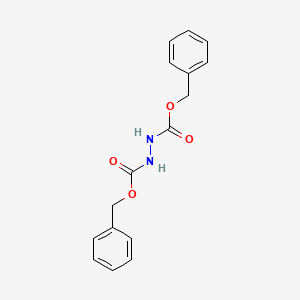
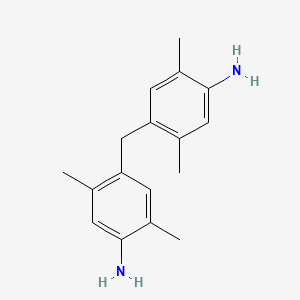
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
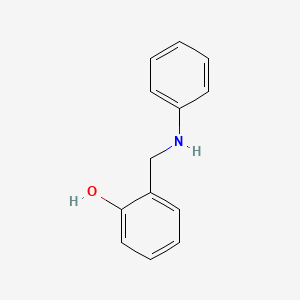
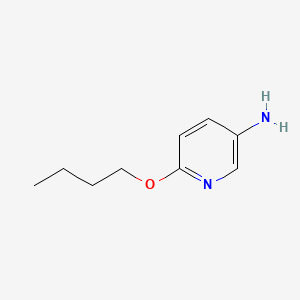
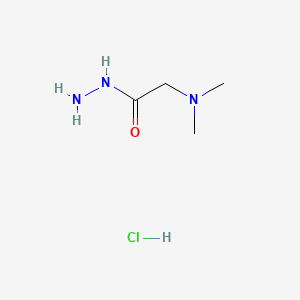
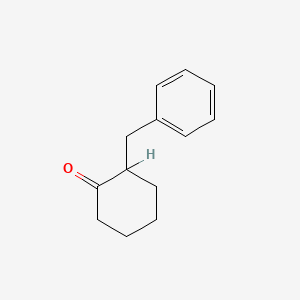
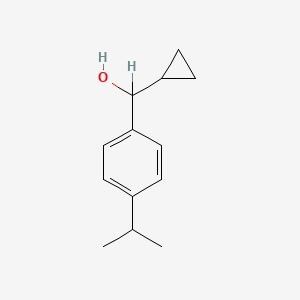
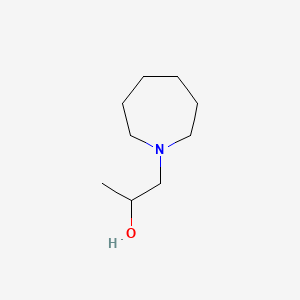

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
